molecular formula C11H16N2O6 B8713811 HC Orange no. 3 CAS No. 81612-54-6

HC Orange no. 3

Cat. No.: B8713811
CAS No.: 81612-54-6
M. Wt: 272.25 g/mol
InChI Key: SZWQTBKBBNGUAB-UHFFFAOYSA-N
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Description

These dyes are designed to penetrate the hair shaft and form stable color complexes through oxidative or non-oxidative mechanisms.

Key properties inferred from analogous HC dyes include:

  • Molecular structure: Likely contains aromatic rings with functional groups such as amino (–NH₂), hydroxyl (–OH), or nitrile (–CN) moieties to enable solubility and reactivity .
  • Physicochemical characteristics: Expected to exhibit moderate water solubility, stability under acidic/alkaline conditions, and UV resistance, as seen in HC Violet No. 2 .
  • Applications: Used in commercial hair dyes at concentrations regulated by safety guidelines (e.g., ≤3% in non-oxidative systems, akin to HC Yellow No. 2) .

Properties

CAS No.

81612-54-6

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

3-[4-(2-hydroxyethylamino)-3-nitrophenoxy]propane-1,2-diol

InChI

InChI=1S/C11H16N2O6/c14-4-3-12-10-2-1-9(5-11(10)13(17)18)19-7-8(16)6-15/h1-2,5,8,12,14-16H,3-4,6-7H2

InChI Key

SZWQTBKBBNGUAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(CO)O)[N+](=O)[O-])NCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Use Safety Concentration (Cosmetic Use)
HC Orange No. 3 Not explicitly provided Likely –NH₂, –OH, or –CN Hair dye (oxidative/non-oxidative) ≤3% (inferred)
HC Yellow No. 2 Not provided Amino, nitro Semi-permanent hair dye 3% (non-oxidative)
HC Violet No. 2 C₂₃H₁₆N₂O₂ Anthraquinone core Textiles, cosmetics, food Non-toxic (general use)
Methyl Orange C₁₄H₁₄N₃NaO₃S Azo group (–N=N–) pH indicator Not for cosmetic use
Compound 2F* C₁₆H₁₁ClN₂O₂ –NH₂, –OH, –CN Antioxidant research Not evaluated

*Compound 2F: 2-amino-6-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile .

Key Points of Comparison

Structural Similarities: HC Yellow No. 2 and this compound likely share aromatic amine backbones, enabling covalent bonding with keratin in hair. HC Yellow No. 2’s safety profile (3% concentration) suggests similar thresholds for this compound . HC Violet No. 2 differs as an anthraquinone dye, offering superior light/heat stability and pH-dependent color shifts (red-violet at pH 5.0 to blue-violet at pH 9.0) . This contrasts with this compound, which likely maintains a stable orange hue.

Functional Performance: Antioxidant Activity: Hydroxy-3-phenylcoumarins (e.g., compounds 5–8 in ) exhibit antioxidant properties via radical scavenging. pH Sensitivity: Unlike Methyl Orange (azo-based pH indicator), this compound is designed for color permanence, resisting pH-induced degradation .

Safety and Regulation: HC Yellow No. 2: Restricted to 1% in the EU for non-oxidative dyes due to mild irritation observed in human trials . this compound: Safety data gaps exist, but its classification under HC dyes implies adherence to CIR (Cosmetic Ingredient Review) guidelines, which cap concentrations at ≤3% for minimal sensitization risk . Compound 2F: No safety data available, highlighting the need for rigorous toxicological profiling of novel chromene derivatives .

Synthetic Pathways: HC dyes are typically synthesized via acetylation or hydrolysis (e.g., HC Yellow No. 2 using CH₃CO₂K/Ac₂O reflux) . Compound 2F, a hydroxy-chromene derivative, was synthesized via multi-step reactions involving nitrile groups and aromatic substitutions , a pathway that may parallel this compound’s production.

Q & A

Q. What meta-analysis approaches address discrepancies in this compound’s reported cytotoxicity across cell lines?

  • Methodological Answer : Aggregate dose-response data (IC50_{50} values) from published studies. Apply random-effects models to account for inter-study variability. Stratify analysis by cell type (e.g., hepatic vs. epithelial) and exposure duration to identify confounding factors .

Methodological Guidelines for Literature Review and Data Validation

  • Literature Review : Use Boolean search strategies (e.g., "(this compound) AND (synthesis OR degradation)") in SciFinder and Web of Science. Prioritize primary sources with full experimental details .
  • Data Validation : Implement blinding in spectral analysis to reduce observer bias. Share raw datasets via repositories like Zenodo to enable independent reanalysis .

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